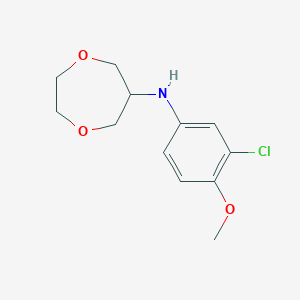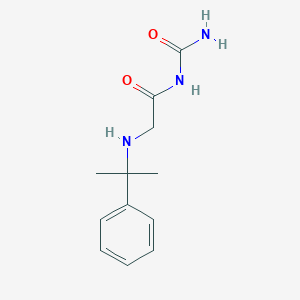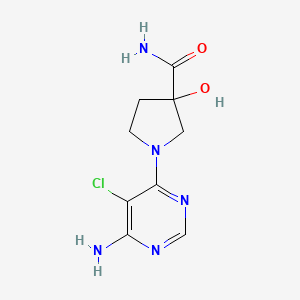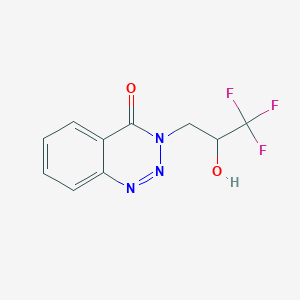![molecular formula C14H19N3O B7049368 [4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol](/img/structure/B7049368.png)
[4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol is a chemical compound that features a triazole ring, a phenyl group, and a methanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol typically involves the formation of the triazole ring followed by the introduction of the phenyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-tert-butyl-1,2,4-triazole with a benzyl halide in the presence of a base can yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: Reduced triazole derivatives are the primary products.
Substitution: Various substituted phenyl derivatives can be obtained depending on the reagents used.
Scientific Research Applications
[4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can interact with metal ions or other functional groups within the enzyme, leading to inhibition of its activity. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol: Similar structure but lacks the tert-butyl group.
[4-(1H-1,2,4-Triazol-1-yl)methyl]benzene: Similar structure but lacks the methanol group.
[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanol: Similar structure but has an ethanol group instead of methanol.
Uniqueness
The presence of the tert-butyl group in [4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
[4-[(3-tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)13-15-10-17(16-13)8-11-4-6-12(9-18)7-5-11/h4-7,10,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIMDRPCSXVIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=N1)CC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrazole-4-carbonitrile](/img/structure/B7049301.png)
![1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile](/img/structure/B7049307.png)
![2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile](/img/structure/B7049310.png)


![5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7049337.png)
![3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7049343.png)
![N-[1-(2-methoxypropyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049350.png)
![5-bromo-N-[1-(1-methylpyrazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7049351.png)
![3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7049357.png)
![1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione](/img/structure/B7049362.png)
![N,N-dimethyl-2-(4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethanesulfonamide](/img/structure/B7049366.png)
